molecular formula C14H12N2O B8277435 2-(3-Amino-phenoxymethyl)-benzonitrile

2-(3-Amino-phenoxymethyl)-benzonitrile

Cat. No.: B8277435
M. Wt: 224.26 g/mol
InChI Key: WARREBRNIRCSKH-UHFFFAOYSA-N
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Description

2-(3-Amino-phenoxymethyl)-benzonitrile is a benzonitrile derivative featuring a phenoxymethyl group substituted at the ortho position of the benzene ring. The phenoxymethyl moiety carries an amino group at the meta position of its phenyl ring. This structure combines the electron-withdrawing nitrile group with a flexible methylene bridge (-CH2-) linking the benzonitrile core to the 3-aminophenoxy substituent. Such a design may enhance solubility and conformational adaptability compared to direct phenoxy-linked analogs.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-[(3-aminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-4-1-2-5-12(11)10-17-14-7-3-6-13(16)8-14/h1-8H,10,16H2

InChI Key

WARREBRNIRCSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 2-(3-Aminophenoxy)benzonitrile (3C)

Key Differences :

  • Linkage: 3C lacks the methylene bridge, featuring a direct phenoxy (-O-) linkage instead of phenoxymethyl (-O-CH2-). This reduces steric flexibility and may alter binding kinetics in biological systems.
  • Synthesis: 3C is synthesized via nucleophilic substitution between 2-fluorobenzonitrile and 3-aminophenol , whereas the methylene bridge in the target compound might require alternative methods, such as introducing a chloromethyl intermediate.
  • Physicochemical Properties : The methylene group in the target compound could enhance solubility in polar solvents compared to 3C due to increased molecular flexibility.

Cytotoxic Benzonitrile Derivatives

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxicity against breast cancer cell lines (e.g., IC50 = 14.3–27.1 μg/ml for MCF-7, MDA-MB-231, and T47D) .

Comparison Highlights :

  • Substituent Effects: The triazole and substituted phenyl groups in 1c and 1h contribute to their activity, whereas the amino-phenoxymethyl group in the target compound may prioritize different biological targets (e.g., kinases vs. aromatase inhibition).
Compound Key Structural Features Biological Activity (IC50) Applications References
2-(3-Amino-phenoxymethyl)-benzonitrile Phenoxymethyl bridge, -NH2 at meta position Not reported Potential kinase inhibition
2-(3-Aminophenoxy)benzonitrile (3C) Direct phenoxy linkage, -NH2 at meta Not reported (synthetic intermediate) Chemical synthesis
1c 3-Chlorophenyl, triazole substituent 27.1 ± 1.2 μg/ml (MCF-7) Cytotoxic agent
1h 4-Methoxyphenyl, triazole substituent 14.3 ± 1.1 μg/ml (T47D) Cytotoxic agent

Fluorescent and Functionalized Benzonitriles

Compounds like (E)-4-(2-(naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile exhibit strong fluorescence (quantum yield Φ = 0.7–1.0) due to extended conjugation via vinyl groups . In contrast, 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS:13001-38-2) is used as a fluorescent brightener in textiles .

Comparison Highlights :

  • Conjugation vs. Substituent Flexibility: The target compound’s amino-phenoxymethyl group lacks the conjugated systems required for fluorescence but offers adaptability for targeting protein pockets.

Enzyme-Targeting Benzonitriles

R234 (2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile) inhibits EGFR and modulates PI3K/AKT/mTOR pathways in glioblastoma cells . Similarly, TC2242 (4-(5-(quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile) targets nicotinic acetylcholine receptors .

Comparison Highlights :

  • Functional Groups: R234’s hydrazone group enables covalent interactions with kinases, while the target compound’s amino group may facilitate reversible binding.

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